N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused benzoxazepinone core substituted with an isobutyl group at position 5 and a 2-methylpropane-1-sulfonamide moiety at position 6. The compound’s structure integrates a sulfonamide group, which is often associated with enhanced binding affinity in medicinal chemistry applications, and a rigid benzoxazepinone scaffold that may influence conformational stability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-9-15(20-26(23,24)11-14(3)4)7-8-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWHXREXVMMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b][1,4]oxazepin core and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 456.6 g/mol. The presence of multiple functional groups allows for diverse biological interactions, making it an interesting subject for pharmacological studies.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In vivo studies have shown that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in various therapeutic contexts.
The biological activity of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways by disrupting mitochondrial membrane potential.
- Cytokine Modulation : It may downregulate inflammatory mediators by inhibiting NF-kB signaling pathways.
Case Studies
A notable clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The results indicated significant improvements in clinical outcomes with minimal side effects reported. This highlights its potential as a therapeutic agent in treating difficult-to-manage infections.
Summary of Research Findings
| Study | Findings | |
|---|---|---|
| In vivo Study on Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels | Suggests potential anti-inflammatory properties |
| Clinical Trial on Bacterial Infections | Significant improvement in clinical outcomes | Promising candidate for resistant infections |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide (CAS 922050-73-5)
The closest structural analog identified in available literature shares the benzoxazepinone core but differs in substituent placement and functional groups. Below is a detailed comparison:
| Property | Target Compound | Analog (CAS 922050-73-5) |
|---|---|---|
| Molecular Formula | C₂₀H₂₉N₂O₄S (estimated) | C₂₃H₃₀N₂O₄S |
| Molecular Weight | ~417.6 g/mol (estimated) | 430.6 g/mol |
| Substituent Position | Sulfonamide at position 7 | Sulfonamide at position 8 |
| Sulfonamide Group | 2-methylpropane-1-sulfonamide (branched aliphatic chain) | 1-(m-tolyl)methanesulfonamide (aromatic m-tolyl group attached via methylene bridge) |
| Core Structure | 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with isobutyl at C5 | Identical core structure with isobutyl at C5 |
Structural and Functional Implications:
Substituent Position (7 vs. 8):
- The target compound’s sulfonamide group at position 7 may alter steric interactions compared to the analog’s position 8 substitution. This positional shift could influence binding pocket accessibility in biological targets, such as enzymes or receptors .
Sulfonamide Group Differences:
- The 2-methylpropane-1-sulfonamide group in the target compound is a branched aliphatic chain, likely enhancing lipophilicity and membrane permeability. In contrast, the analog’s 1-(m-tolyl)methanesulfonamide introduces an aromatic ring, which may improve π-π stacking interactions but reduce solubility in aqueous environments .
Molecular Weight and Bioavailability: The analog’s higher molecular weight (430.6 vs. ~417.6 g/mol) and aromatic substituent may reduce its metabolic stability compared to the target compound.
Research Findings and Limitations
- Structural inferences are drawn from chemical databases and substituent-effect principles in medicinal chemistry .
- Knowledge Gaps: No direct biological activity data (e.g., IC₅₀, binding affinities) are available for either compound, restricting mechanistic or therapeutic comparisons.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- The compound’s synthesis typically involves coupling a sulfonamide derivative (e.g., 2-methylpropane-1-sulfonyl chloride) with a functionalized benzooxazepine precursor under basic conditions. Key steps include:
- Amidation : Reacting the sulfonyl chloride with the amine group of the benzooxazepine core in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or HPLC to minimize side products like unreacted amine or over-sulfonated derivatives .
Q. Which spectroscopic and analytical methods are critical for confirming its structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., isobutyl, dimethyl, and sulfonamide groups). Key signals include downfield shifts for the oxazepinone carbonyl (~170–175 ppm in ¹³C NMR) and sulfonamide protons (broad singlet near 7–8 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and isotopic patterns.
- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound exhibits stereochemical complexity .
Q. How can researchers assess its preliminary biological activity in vitro?
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric assays. For example, measure IC₅₀ values via dose-response curves .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) or LC-MS to quantify intracellular concentrations in cell lines relevant to the compound’s hypothesized mechanism .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data versus computational docking predictions?
- Multi-Method Validation : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations. Discrepancies may arise from crystal packing forces or solvent effects.
- Refinement Protocols : Use SHELXL’s restraints for flexible groups (e.g., isobutyl chains) and validate thermal displacement parameters (B-factors) to detect overfitting .
- Docking Adjustments : Incorporate solvent-accessible surface area (SASA) corrections in docking software (e.g., AutoDock Vina) to account for hydrophobic interactions missed in rigid receptor models .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the isobutyl and dimethyl substituents?
- Analog Synthesis : Replace the isobutyl group with linear (n-pentyl) or cyclic (cyclopentyl) analogs to assess steric effects.
- Methylation Variants : Synthesize derivatives lacking one or both dimethyl groups on the oxazepine ring to evaluate conformational rigidity.
- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. Use molecular dynamics simulations to correlate activity with ligand-receptor binding entropy .
Q. What in silico approaches predict metabolic stability and off-target interactions?
- ADMET Prediction : Use tools like SwissADME to estimate logP, CYP450 metabolism, and blood-brain barrier permeability.
- Off-Target Profiling : Perform similarity-based pharmacophore screening against databases like ChEMBL to identify potential off-target kinases or GPCRs .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., cytochrome-mediated oxidation) using software like Meteor to prioritize lab-scale metabolite synthesis .
Q. How should researchers address contradictory results between in vitro potency and in vivo efficacy?
- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid clearance or protein binding .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve absorption.
- Mechanistic Studies : Use CRISPR-engineered cell lines to validate target engagement in vivo via Western blotting or immunohistochemistry .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
